N-(4-Methoxyphenyl)methanesulfinamide
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Overview
Description
N-(4-Methoxyphenyl)methanesulfinamide is an organic compound with the molecular formula C8H11NO2S It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methanesulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)methanesulfinamide typically involves the reaction of 4-methoxyaniline with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxyphenyl)methanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like sodium methoxide, dimethyl sulfoxide as solvent.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)methanesulfinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)methanesulfinamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
- N-(4-Methoxyphenyl)methanesulfonamide
- N-(4-Methoxyphenyl)methylmethanesulfonamide
- N-(4-Amino-2-methoxyphenyl)methanesulfonamide
Comparison: N-(4-Methoxyphenyl)methanesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical and biological properties compared to its sulfonamide and sulfone analogs. The sulfinamide group offers different reactivity patterns, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
181651-40-1 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)methanesulfinamide |
InChI |
InChI=1S/C8H11NO2S/c1-11-8-5-3-7(4-6-8)9-12(2)10/h3-6,9H,1-2H3 |
InChI Key |
QIURYQNZQHKZRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)C |
Origin of Product |
United States |
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